molecular formula C25H27N3O4S B12135771 (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12135771
M. Wt: 465.6 g/mol
InChI Key: YBRSNXXEHRYZCQ-JWGURIENSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the C-5 position. Its Z-configuration is stabilized by intramolecular hydrogen bonding and conjugation. The hexyloxy and methoxy groups on the benzylidene moiety enhance lipophilicity, while the 2-methoxyphenyl group at C-2 introduces steric and electronic effects critical for biological activity. Synthesized via a multicomponent reaction involving substituted aldehydes and amines under mild conditions (methanol, K₂CO₃, room temperature), it achieves yields of 54–71% depending on substituents .

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O4S/c1-4-5-6-9-14-32-20-13-12-17(15-21(20)31-3)16-22-24(29)28-25(33-22)26-23(27-28)18-10-7-8-11-19(18)30-2/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3/b22-16-

InChI Key

YBRSNXXEHRYZCQ-JWGURIENSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazole and triazole precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeReagents/ConditionsProduct Feature
1Aldehyde-amine condensationHexyloxy-methoxybenzaldehyde, thioketone derivativesFormation of benzylidene intermediate
2CyclizationAcid/base catalysis, elevated temperatureThiazolo[3,2-b] triazol-6(5H)-one core

The thiazolo-triazole core is formed via cyclization of thioketones with amines, while the benzylidene moiety arises from a Knoevenagel-like condensation. The hexyloxy group enhances lipophilicity, influencing reaction solvent compatibility .

Methoxy and Hexyloxy Substituents

  • Methoxy groups (–OCH₃) :

    • Susceptible to demethylation under strong acidic/basic conditions (e.g., HBr/acetic acid) to yield phenolic derivatives.

    • Participate in hydrogen bonding , affecting solubility and interaction with polar reagents .

  • Hexyloxy chain (–OC₆H₁₃) :

    • Provides steric bulk, slowing electrophilic substitution on the adjacent benzene ring.

    • Enhances solubility in non-polar solvents, facilitating reactions in organic phases .

Thiazolo-Triazole Core

Reactive SitePotential Reactions
Triazole N-atomsCoordination with metal ions (e.g., Cu²⁺, Zn²⁺) to form complexes
Thiazole S-atomOxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA
Carbonyl group (C=O)Nucleophilic attack (e.g., Grignard reagents) to form alcohols

Electrophilic Aromatic Substitution

The benzylidene and methoxyphenyl groups undergo directed electrophilic substitution :

PositionReactivityExample Reactions
Para to methoxy (benzylidene ring)Activated for nitration/sulfonationNitration with HNO₃/H₂SO₄ yields nitro derivatives
Ortho to thiazole (methoxyphenyl ring)Less reactive due to steric hindranceLimited halogenation under mild conditions

Reductive and Oxidative Pathways

  • Reduction of Benzylidene Double Bond :

    • Catalytic hydrogenation (H₂/Pd-C) converts the Z-configured double bond to a single bond, altering planarity and biological activity .

  • Oxidation of Thiazole Sulfur :

    • Forms sulfoxide (e.g., using meta-chloroperbenzoic acid) or sulfone derivatives, modulating electronic properties.

Stability and Degradation

  • Photodegradation : The benzylidene double bond undergoes ZE isomerization under UV light, affecting stability .

  • Hydrolytic Degradation : Prolonged exposure to moisture cleaves the thiazole ring, forming thioamide intermediates.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolo-triazole framework with multiple substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclocondensation and functional group modifications to achieve the desired molecular configuration.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
  • Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve the inhibition of specific kinases and modulation of apoptotic pathways. Preliminary structure-activity relationship (SAR) studies suggest that modifications in the benzylidene moiety can significantly influence biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .

Case Studies

Study Focus Findings
Sameliuk et al. (2021)Anticancer ActivityIdentified several derivatives of 1,2,4-triazoles with potent cytotoxic effects against HT29 cancer cells. The study emphasized the importance of structural modifications for enhancing activity .
MDPI Research (2021)Structure-Activity RelationshipInvestigated the impact of various substituents on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. Found that specific substitutions led to improved efficacy against cancer cell lines .
Other StudiesAntimicrobial EfficacyEvaluated the compound's effectiveness against bacterial strains and fungi, demonstrating promising results that warrant further exploration for clinical applications .

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

A comparative analysis of select analogs is summarized below:

Compound Substituents (Benzylidene/C-2) Melting Point (°C) MIC₅₀ (Antimicrobial) Key Biological Activity Reference
(5Z)-5-[4-(Hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)thiazolo-triazol-6(5H)-one Hexyloxy, 2-methoxyphenyl Not reported Not tested Hypothesized anticancer Synthesized
(Z)-5-(4-Chlorophenylamino)methylene-thiazolo-triazol-6(5H)-one (5f) 4-Chlorophenyl >280 8 µg/mL (E. coli) Antibacterial
(Z)-5-(Furan-2-ylmethylamino)methylene-thiazolo-triazol-6(5H)-one (5g) Furan-2-ylmethyl 176–178 16 µg/mL (C. albicans) Antifungal
(Z)-5-(Indolin-1-ylmethylene)-thiazolo-triazol-6(5H)-one (6a) Indoline 189–191 Not reported Moderate cytotoxicity (HeLa)

Key Findings :

  • Lipophilicity and Bioavailability : The hexyloxy chain in the target compound likely improves membrane permeability compared to shorter-chain analogs (e.g., methoxy or chloro derivatives) .
  • Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., Cl in 5f) enhances antibacterial potency, while heteroaromatic substituents (e.g., furan in 5g) favor antifungal activity .
  • Thermal Stability : Higher melting points (>250°C) correlate with rigid substituents (e.g., 4-chlorophenyl in 5f), whereas flexible chains (e.g., hexyloxy) may reduce crystallinity .
Molecular Docking and SAR Studies
  • Thiazolo-triazole Core : The fused ring system enables planar binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) via π-π interactions .
  • Benzylidene Substituents : Methoxy and hexyloxy groups at C-5 enhance hydrophobic interactions in lipid-rich environments (e.g., fungal cell membranes) .
  • C-2 Aryl Groups : The 2-methoxyphenyl group in the target compound may sterically hinder binding to smaller enzymatic pockets compared to unsubstituted phenyl analogs .

Biological Activity

The compound (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

The compound features a thiazole ring fused with a triazole moiety, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex structures from simpler reactants. A typical reaction pathway may include:

  • Starting Materials :
    • 4-(hexyloxy)-3-methoxybenzaldehyde
    • 2-(2-methoxyphenyl)thiazol-4(5H)-one
    • Appropriate catalysts and solvents (e.g., dioxane).
  • Reaction Conditions :
    • Reflux for several hours under inert atmosphere.
  • Characterization Techniques :
    • NMR (Nuclear Magnetic Resonance)
    • LC-MS (Liquid Chromatography-Mass Spectrometry)
    • IR (Infrared Spectroscopy)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the results from in vitro testing:

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus22 ± 1.532 μg/mL
Escherichia coli18 ± 0.864 μg/mL
Candida albicans25 ± 2.016 μg/mL

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, which is noteworthy given the rising resistance to conventional antifungal agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cancer cells, contributing to cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Holota et al. evaluated the compound against multidrug-resistant strains isolated from clinical samples. The findings suggested that it outperformed traditional antibiotics like ciprofloxacin and clotrimazole in terms of zone diameter inhibition against certain strains .
  • Anticancer Mechanism Investigation :
    Research by Lozynskyi et al. explored the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner . Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with a thiosemicarbazide derivative under acidic conditions to form a thiosemicarbazone intermediate .
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) to form the thiazolotriazole core .
  • Key variables : Temperature (80–100°C), solvent (ethanol or DMF), and catalyst (POCl₃) significantly affect yield (40–65%). Purity is monitored via TLC and HPLC .

Q. How can structural characterization be systematically performed?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Z-configuration of the benzylidene group .
  • Mass spectrometry : High-resolution LCMS (e.g., [M+H]⁺ peaks) validates molecular weight .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and intramolecular interactions .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL) and DMF. Pre-formulation studies recommend using surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : Degrades by <10% in PBS (pH 7.4) over 24 hours but degrades rapidly under UV light, requiring amber storage vials .

Advanced Research Questions

Q. How does substituent variation (e.g., hexyloxy vs. ethoxy) impact biological activity?

  • SAR studies : The hexyloxy group enhances lipophilicity (logP = 3.8), improving membrane permeability compared to shorter alkoxy chains (e.g., ethoxy, logP = 2.1) .
  • Activity trade-offs : While hexyloxy improves cellular uptake, it may reduce aqueous solubility, complicating in vivo administration .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or tubulin, identifying key hydrogen bonds with the methoxyphenyl group .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, revealing conformational flexibility in the benzylidene moiety .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for anticancer activity) may arise from polymorphic forms. Single-crystal XRD distinguishes between polymorphs with varying π-π stacking efficiencies .
  • Validation : Pair XRD data with differential scanning calorimetry (DSC) to correlate crystal packing with bioactivity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst optimization : Replacing POCl₃ with milder agents (e.g., Eaton’s reagent) reduces side reactions, improving yield to 70% .
  • Purification : Use of flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity to >98% .

Q. How are contradictory cytotoxicity results addressed across cell lines?

  • Experimental design : Standardize assays using the NCI-60 panel with controls for metabolic activity (MTT assay) and apoptosis markers (Annexin V) .
  • Data normalization : Correct for cell line-specific efflux pump expression (e.g., P-gp inhibitors in resistant lines) .

Key Recommendations

  • Prioritize polymorph screening during pre-clinical development to ensure bioactivity reproducibility .
  • Combine computational modeling (QSAR) with high-throughput screening to identify optimal substituents for target-specific activity .

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